molecular formula C23H27Cl2NO6 B12120114 2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B12120114
M. Wt: 484.4 g/mol
InChI Key: NNGYRKIBCHRRBM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of tetrahydrofuran-2-ylmethylamine: This involves the reaction of tetrahydrofuran with a suitable amine source.

    Formation of 3,4,5-trimethoxybenzylamine: This can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with an amine source.

    Coupling reactions: The final step involves coupling the intermediate compounds under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide may include other acetamides with similar functional groups, such as:

  • 2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • N-(3,4,5-trimethoxybenzyl)acetamide
  • 2-(2,4-dichlorophenoxy)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27Cl2NO6

Molecular Weight

484.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H27Cl2NO6/c1-28-20-9-15(10-21(29-2)23(20)30-3)12-26(13-17-5-4-8-31-17)22(27)14-32-19-7-6-16(24)11-18(19)25/h6-7,9-11,17H,4-5,8,12-14H2,1-3H3

InChI Key

NNGYRKIBCHRRBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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